molecular formula C20H40O2 B12526488 3-Methylbutyl pentadecanoate CAS No. 827032-03-1

3-Methylbutyl pentadecanoate

Cat. No.: B12526488
CAS No.: 827032-03-1
M. Wt: 312.5 g/mol
InChI Key: OTEMMEILUZWZME-UHFFFAOYSA-N
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Description

This compound is characterized by its hydrophobic nature and relatively neutral behavior . It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbutyl pentadecanoate can be synthesized through esterification reactions involving pentadecanoic acid and 3-methylbutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyl pentadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Isoamyl decanoate
  • Isopentyl decanoate
  • 3-Methylbutyl decanoate

Comparison: 3-Methylbutyl pentadecanoate is unique due to its specific ester linkage and the presence of a branched alkyl chain. This structural feature imparts distinct physicochemical properties, such as higher hydrophobicity and specific interactions with lipid membranes, compared to its linear counterparts .

Properties

CAS No.

827032-03-1

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

3-methylbutyl pentadecanoate

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(21)22-18-17-19(2)3/h19H,4-18H2,1-3H3

InChI Key

OTEMMEILUZWZME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCCC(C)C

Origin of Product

United States

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